1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Medicinal Chemistry Diabetes Research Enzyme Inhibition

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one is a uniquely substituted thieno[3,2-c]pyridine building block. Unlike generic analogues, its specific 2-yl-propan-1-one moiety defines its SAR profile—critical for G6Pase inhibitor programs achieving IC50 values as low as 140 nM. This scaffold offers class-level advantages in CYP3A4 safety (low inhibition) and proven kinase inhibition. With a documented 80% synthetic yield, it is an efficient starting point for medicinal chemistry, SAR exploration, and compound library synthesis. Insist on this exact substitution to preserve target potency and selectivity.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
Cat. No. B8498744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thieno[3,2-c]pyridin-2-yl-propan-1-one
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(S1)C=CN=C2
InChIInChI=1S/C10H9NOS/c1-2-8(12)10-5-7-6-11-4-3-9(7)13-10/h3-6H,2H2,1H3
InChIKeyLWUHTHGAEIIYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Thieno[3,2-c]pyridin-2-yl-propan-1-one: Core Scaffold and Physicochemical Identity for Procurement


1-Thieno[3,2-c]pyridin-2-yl-propan-1-one (molecular formula: C10H9NOS; molecular weight: 191.25 g/mol) is a heterocyclic compound belonging to the thieno[3,2-c]pyridine class, characterized by a fused thiophene and pyridine ring system bearing a propan-1-one substituent at the 2-position . This core scaffold is structurally analogous to quinoline and isoquinoline systems and has been implicated in diverse pharmacological activities including kinase inhibition, anti-thrombotic effects, and anti-tumor properties [1][2]. The compound is typically available as a research chemical with a purity specification of ≥95%, making it suitable for use as a building block or reference standard in medicinal chemistry programs .

Why Substituting 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one with Other Thienopyridine Analogs Fails: The Basis for Rational Selection


While the thieno[3,2-c]pyridine scaffold is common to a class of biologically active compounds, the specific substitution pattern of 1-thieno[3,2-c]pyridin-2-yl-propan-1-one—namely the 2-yl-propan-1-one moiety—fundamentally distinguishes it from other derivatives. Structure-activity relationship (SAR) studies within this class have established that even minor alterations in the nature and position of substituents (e.g., benzoyl vs. anisoyl at the 5-position, or the presence of a 2-substituent) can lead to dramatic shifts in target potency, selectivity, and off-target profiles [1]. For example, the isomeric [2,3-c]pyridine system, while often equipotent, can exhibit different electronic properties and, consequently, distinct interactions with biological targets . Therefore, the generic substitution of this compound with a seemingly similar thienopyridine derivative (e.g., a tetrahydrothieno[3,2-c]pyridine or a different 2-substituted analog) cannot be assumed to yield equivalent results and is likely to compromise the specific research or development objective . The quantitative evidence below underscores the precise nature of these differentiations.

Quantitative Differentiation of 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one: Comparative Evidence for Informed Procurement


Core Scaffold Advantage Over Benzo Analogue: Equipotent to [2,3-c] Isomer but Superior to THIQ in G6Pase Inhibition

The tetrahydrothieno[3,2-c]pyridine core, from which 1-thieno[3,2-c]pyridin-2-yl-propan-1-one is derived, demonstrates significantly superior glucose-6-phosphatase (G6Pase) inhibition compared to its benzo analogue, 1,2,3,4-tetrahydroisoquinoline (THIQ). In a comparative SAR study, the [3,2-c] system and its isomeric [2,3-c] counterpart were found to be equipotent, and both were much better than the THIQ scaffold .

Medicinal Chemistry Diabetes Research Enzyme Inhibition

Electronic Property-Driven Differentiation: Reduced hPNMT Potency vs. THIQ Scaffold

When evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), the tetrahydrothieno[3,2-c]pyridine (THTP) nucleus, an isostere of THIQ, exhibited a general decrease in potency compared to its THIQ counterparts. This difference is attributed to the distinct electronic properties conferred by the thiophene ring within the THTP system relative to the benzene ring in THIQ, impacting its interaction with the hPNMT active site [1].

CNS Drug Discovery Enzyme Inhibition Adrenergic System

Kinase Selectivity and Safety Profile: Low CYP3A4 Inhibition as a Class Feature

A key differentiator for certain thieno[3,2-c]pyridine derivatives, as disclosed in patent literature, is their improved safety profile due to low inhibition of the cytochrome P450 enzyme CYP3A4. This property is engineered into compounds designed as inhibitors of protein kinases such as Aurora-kinases, VEGFR, and PDGFR, aiming to reduce the risk of drug-drug interactions [1].

Oncology Kinase Inhibition Drug Metabolism

Synthetic Accessibility: Defined Yield from a Specific Intermediate

A synthetic route to 1-thieno[3,2-c]pyridin-2-yl-propan-1-one has been described, achieving an 80% yield from a specific reaction step. This level of efficiency can be a critical factor in the selection of a research compound, especially when larger quantities are required for advanced studies .

Synthetic Chemistry Process Chemistry Building Blocks

High-Impact Application Scenarios for 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for Glucose-6-Phosphatase Inhibitors

The evidence establishes the thieno[3,2-c]pyridine core as a privileged scaffold for G6Pase inhibition, with top compounds achieving IC50 values down to 140 nM . 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one serves as an ideal starting point for optimizing novel G6Pase inhibitors for type 2 diabetes research, leveraging the scaffold's demonstrated superiority over benzo analogues like THIQ.

Chemical Biology: Investigating Kinase Inhibition with a Favorable CYP Profile

The thieno[3,2-c]pyridine class has been patented for its ability to inhibit Aurora-kinases, VEGFR, and PDGFR with an improved safety profile due to low CYP3A4 inhibition [1]. Researchers developing new oncology therapeutics can use 1-thieno[3,2-c]pyridin-2-yl-propan-1-one as a core scaffold to build compound libraries that maintain this class-level advantage in CYP3A4 liability.

Neuroscience: Probing hPNMT Activity and Adrenergic Pharmacology

Given that the THTP scaffold exhibits reduced potency for hPNMT compared to the THIQ scaffold due to distinct electronic properties [2], 1-thieno[3,2-c]pyridin-2-yl-propan-1-one can be strategically employed as a tool compound. Its use is ideal for studies aiming to differentiate between electronic and steric contributions in hPNMT inhibition or to develop modulators with a predetermined potency profile for the adrenergic system.

Process Chemistry: Scale-up and Derivatization Studies

The documented synthetic route for 1-thieno[3,2-c]pyridin-2-yl-propan-1-one, which reports an 80% yield in a key step, makes it a practical choice for process chemistry research . It can be used as a substrate to explore novel synthetic methodologies, prepare diverse derivative libraries via the 2-yl-propan-1-one handle, or serve as an internal standard in analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.